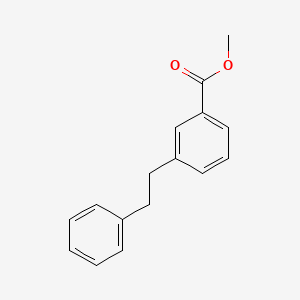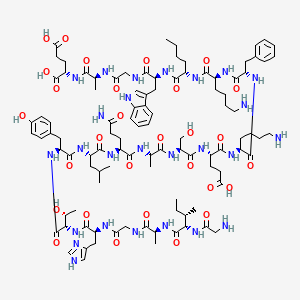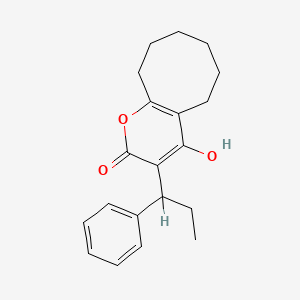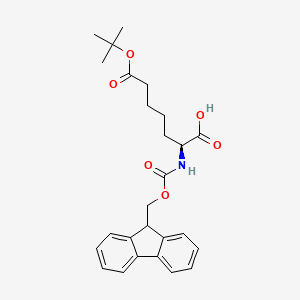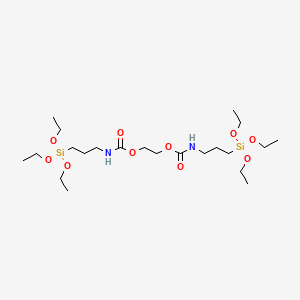
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate
Overview
Description
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a versatile organosilane compound. It is known for its unique properties, which make it suitable for various applications in scientific research and industry. This compound is particularly valued for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of 3-aminopropyltriethoxysilane with ethylene carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 3-aminopropyltriethoxysilane with ethylene carbonate:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the consistent quality of the product. The industrial production process may also include purification steps such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are crucial for the formation of cross-linked networks in coatings and adhesives.
Substitution: The compound can participate in substitution reactions with other functional groups, allowing for the modification of its properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Condensation: Often facilitated by the presence of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce different functional groups.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and cross-linked networks.
Substitution: Modified organosilane compounds with different functional groups.
Scientific Research Applications
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the functionalization of surfaces for biosensors and biochips.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: Applied in the formulation of advanced coatings, adhesives, and sealants to enhance their performance and durability.
Mechanism of Action
The mechanism of action of 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds provide excellent adhesion and stability, making the compound effective in various applications. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of cross-linked networks.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl [3-(triethoxysilyl)propyl]carbamate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl isocyanate
Comparison
Compared to similar compounds, 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate offers unique advantages such as enhanced stability and versatility in forming strong bonds with a wide range of substrates. Its dual triethoxysilyl groups provide multiple points of attachment, making it particularly effective in applications requiring robust adhesion and durability.
Properties
IUPAC Name |
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2O10Si2/c1-7-29-35(30-8-2,31-9-3)19-13-15-23-21(25)27-17-18-28-22(26)24-16-14-20-36(32-10-4,33-11-5)34-12-6/h7-20H2,1-6H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMIPXVKIZUSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCOC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2O10Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
178884-91-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-ω-[[[[3-(triethoxysilyl)propyl]amino]carbonyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178884-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
556.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119777-50-3, 178884-91-8 | |
| Record name | C,C′-1,2-Ethanediyl bis[N-[3-(triethoxysilyl)propyl]carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119777-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis-[(3-triethoxysilylpropyl)aminocarbonyl]polyethylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


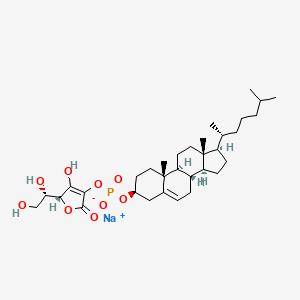
![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)
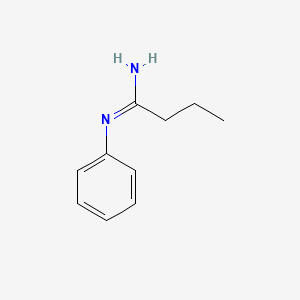
![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)
![2(1H)-Pyrimidinone, 4-amino-1-(tetrahydro-3,4-dihydroxy-2-furanyl)-, [2S-(2alpha,3ba,4ba)]- (9CI)](/img/new.no-structure.jpg)
